molecular formula C20H16N4O2 B2565154 3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea CAS No. 877458-93-0

3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea

Cat. No.: B2565154
CAS No.: 877458-93-0
M. Wt: 344.374
InChI Key: UGGPYOCOTMIGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea is a urea derivative featuring a benzyloxy-substituted pyridine ring and a 3-cyanophenyl group. The benzyloxy group may enhance lipophilicity, influencing blood-brain barrier penetration, while the 3-cyanophenyl substituent, with its electron-withdrawing properties, could optimize receptor binding affinity and selectivity.

Properties

IUPAC Name

1-(3-cyanophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-13-16-8-4-9-17(12-16)23-20(25)24-19-18(10-5-11-22-19)26-14-15-6-2-1-3-7-15/h1-12H,14H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGPYOCOTMIGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Pyridine Intermediate: This step involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.

    Synthesis of the Cyanophenyl Urea Intermediate: The next step involves the reaction of 3-aminobenzonitrile with an isocyanate derivative to form 1-(3-cyanophenyl)urea.

    Coupling Reaction: Finally, the two intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

    Reduction: Nitrile group reduction yields primary amines.

    Substitution: Substitution reactions on the pyridine ring yield various substituted pyridine derivatives.

Scientific Research Applications

Modulation of Amyloid Beta-Induced Mitochondrial Dysfunction

One of the notable applications of this compound is its role as a modulator for amyloid beta-induced mitochondrial dysfunction. Research has demonstrated that derivatives of this compound can effectively inhibit the opening of the mitochondrial permeability transition pore (mPTP), a crucial factor in mitochondrial dysfunction associated with neurodegenerative diseases like Alzheimer's. In a study, compounds similar to 3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea were evaluated for their ability to maintain mitochondrial membrane potential and cell viability against amyloid beta toxicity, showing promising results comparable to established drugs like Cyclosporin A .

Inhibition of Cyclophilin D

The compound has also been studied for its inhibitory effects on Cyclophilin D, a key protein involved in mPTP regulation. In vitro assays indicated that certain derivatives exhibited significant inhibition of Cyclophilin D activity, which is crucial for developing therapeutic strategies against conditions characterized by mitochondrial dysfunction . The IC50 values for several related compounds ranged from 14 nM to over 5 µM, indicating varying degrees of potency .

Case Study 1: Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of pyridine-based urea compounds. These studies focused on modifying the benzyloxy group and evaluating its influence on biological activity against amyloid beta-induced toxicity. The findings revealed that specific modifications could enhance the efficacy of these compounds, making them viable candidates for further development in neuroprotective therapies .

Case Study 2: Antiviral Activity Exploration

Another area of interest is the exploration of these compounds as potential antiviral agents. Research into N-Heterocycles, including derivatives of this compound, has shown promising results against various viral infections. The compound's structural features may contribute to its ability to inhibit viral replication, although specific antiviral activity data for this exact compound remains limited .

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues Targeting Amyloid-Related Pathways

A closely related compound, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea, shares the benzyloxy-pyridinyl core but substitutes the 3-cyanophenyl group with a piperazinyl-ethyl chain. This modification shifts its therapeutic focus to amyloid beta (Aβ)-induced mitochondrial dysfunction, a target in Alzheimer’s disease research. In contrast, the absence of a charged group in 3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea may reduce solubility but enhance CNS penetration, making it a candidate for neurodegenerative applications.

Ethyl urea derivatives, such as 1-(3-cyanophenyl)-3-(2-morpholinoethyl)urea, inhibit islet amyloid polypeptide (IAPP) fibrillization (IC₅₀ ~10 µM), highlighting the importance of the urea linker in disrupting amyloid aggregation . The 3-cyanophenyl group in the target compound may similarly interfere with IAPP or Aβ fibril formation, though experimental validation is required.

Urea-Based CB1 Allosteric Modulators

CB1-targeting analogs like 1-(4-cyanophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (Compound 29) demonstrate the impact of substituent positioning. Additionally, the benzyloxy group in the target compound replaces the pyrrolidinyl-pyridinyl motif in CB1 modulators, which is critical for allosteric site engagement. SAR studies indicate that electron-withdrawing groups (e.g., cyano) enhance potency, but their placement (para vs. meta) significantly affects receptor specificity .

Data Tables

Compound Structure Target Key Structural Differences Biological Activity/Inference Reference
This compound Hypothetical: Amyloid/CB1 3-cyanophenyl, benzyloxy-pyridinyl Potential amyloid inhibition or CB1 modulation N/A
1-(3-(benzyloxy)pyridin-2-yl)-3-(piperazinyl-ethyl)urea Aβ mitochondrial dysfunction Piperazinyl-ethyl substituent Rescues mitochondrial dysfunction (EC₅₀ ~5 µM)
1-(4-cyanophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (Compound 29) CB1 receptor 4-cyanophenyl, pyrrolidinyl-pyridinyl Potent CB1 allosteric modulation (Ki = 12 nM)

Biological Activity

3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N4O. It features a pyridine ring substituted with a benzyloxy group and a cyanophenyl moiety, which contribute to its biological activity.

Research has identified several mechanisms through which this compound exerts its biological effects:

  • Mitochondrial Protection : A study highlighted that derivatives of this compound can modulate amyloid beta-induced mitochondrial dysfunction. Specifically, it was shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), which is crucial in maintaining mitochondrial integrity and function .
  • Inhibition of Protein Interactions : The compound has been studied for its ability to interfere with protein-protein interactions, particularly those involving cyclophilin D (CypD), a key component in the mPTP complex. Molecular docking studies suggest a strong binding affinity of the compound to CypD, indicating its potential as a therapeutic agent against conditions associated with mitochondrial dysfunction .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Method Used Key Findings
Mitochondrial protectionJC-1 assayInhibits Aβ-induced mPTP opening; maintains mitochondrial function
Antiviral activityVarious cell linesDemonstrated inhibitory effects against multiple viruses, including HIV-1
Cytotoxicity assessmentMTT assayExhibited selective cytotoxicity towards cancer cell lines

Case Study 1: Neuroprotection

In a controlled experiment, this compound was evaluated for its neuroprotective effects against amyloid beta toxicity in neuronal cell cultures. The results indicated significant preservation of cell viability and reduction in reactive oxygen species (ROS) levels compared to untreated controls, suggesting its potential utility in Alzheimer's disease management .

Case Study 2: Antiviral Efficacy

Another study investigated the antiviral properties of the compound against HIV-1. The results showed that it significantly reduced viral replication in infected cells at low micromolar concentrations, indicating its potential as an antiviral agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.